N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyethyl group and a carboxamide group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-carboxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide.
Reduction: Formation of N-(2-aminoethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is used as a building block in the synthesis of more complex thiadiazole derivatives
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: this compound has been investigated for its potential use in the treatment of certain diseases. Its derivatives have shown promise as anti-inflammatory and anticancer agents, with studies indicating their ability to inhibit the growth of cancer cells and reduce inflammation.
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals and materials. Its unique chemical structure makes it suitable for use in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is primarily related to its ability to interact with specific molecular targets in biological systems. The hydroxyethyl and carboxamide groups allow the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. For its anticancer properties, the compound may inhibit key signaling pathways involved in cell proliferation and survival, thereby reducing the growth of cancer cells.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)ethylenediamine
- N-(2-hydroxyethyl)aziridine
- N-(2-hydroxyethyl)aniline
Comparison: Compared to other similar compounds, N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring structure. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. While other compounds like N-(2-hydroxyethyl)ethylenediamine and N-(2-hydroxyethyl)aziridine are primarily used in industrial applications, this compound has broader applications in medicine and biology due to its diverse biological activities.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-8-6(12-9-4)5(11)7-2-3-10/h10H,2-3H2,1H3,(H,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNRZJPTQCVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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